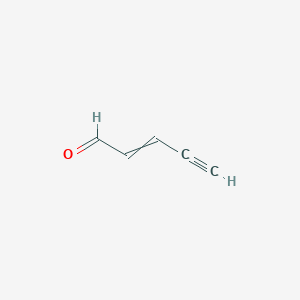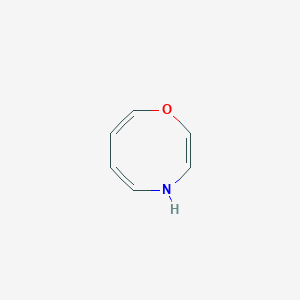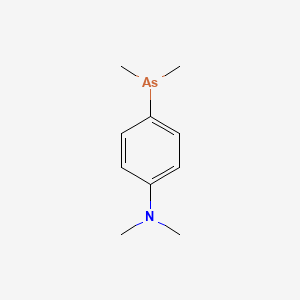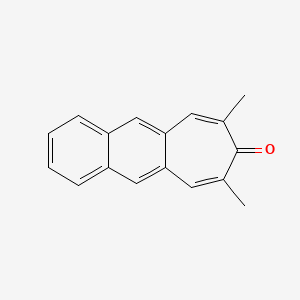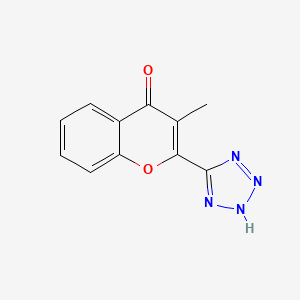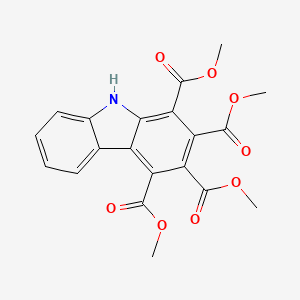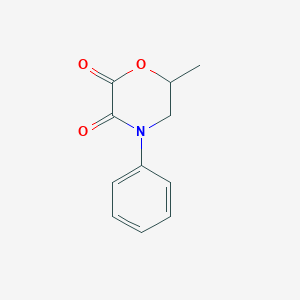![molecular formula C12H23NO B14680429 N-[4-(2-methylpropyl)cyclohexyl]acetamide CAS No. 39866-67-6](/img/structure/B14680429.png)
N-[4-(2-methylpropyl)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-methylpropyl)cyclohexyl]acetamide is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring substituted with an acetamide group and a 2-methylpropyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methylpropyl)cyclohexyl]acetamide typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene.
Substitution with 2-Methylpropyl Group:
Acetamide Formation: The final step involves the acylation of the substituted cyclohexane with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-methylpropyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(2-methylpropyl)cyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(2-methylpropyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylacetamide: Similar structure but lacks the 2-methylpropyl group.
N-(2-methylpropyl)acetamide: Similar structure but lacks the cyclohexane ring.
Cyclohexylamine: Contains a cyclohexane ring with an amine group instead of an acetamide group.
Uniqueness
N-[4-(2-methylpropyl)cyclohexyl]acetamide is unique due to the presence of both the cyclohexane ring and the 2-methylpropyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
39866-67-6 |
|---|---|
Formule moléculaire |
C12H23NO |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
N-[4-(2-methylpropyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C12H23NO/c1-9(2)8-11-4-6-12(7-5-11)13-10(3)14/h9,11-12H,4-8H2,1-3H3,(H,13,14) |
Clé InChI |
SKIRKEBDRRGASC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CCC(CC1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


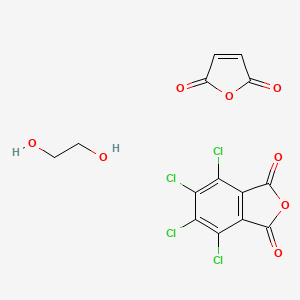
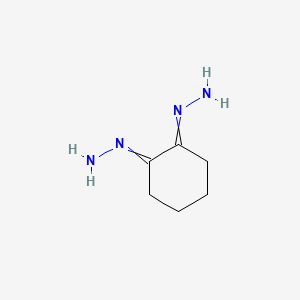
![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)

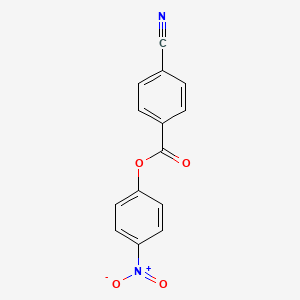
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
